Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate
Description
Properties
IUPAC Name |
ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCHOFKIPHQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Diazo Group
The diazo functionality is introduced via diazomethane treatment of activated carboxyl intermediates. In a representative procedure, N-Cbz-leucine 48 is converted to its mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −30 °C. Subsequent reaction with diazomethane in diethyl ether at room temperature affords diazoketone 49 in 86% yield. This method ensures minimal racemization, critical for maintaining stereochemical integrity.
Peptide Bond Formation
Coupling the diazo-containing intermediate with ethyl 2-amino-6-diazo-5-oxohexanoate is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). For example, reaction of amine 5e with Fmoc-protected tryptophan under these conditions yields dipeptide 8a in 85% yield. The Fmoc group is subsequently removed with piperidine to expose the primary amine for acetylation or further functionalization.
Esterification and Final Assembly
Ethyl ester formation is optimized using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. In a typical protocol, α-keto acid 50 is treated with ethanol in DCM, yielding the ethyl ester with 92% efficiency. Final assembly involves conjugating the diazo-containing fragment with the leucine-derived moiety via amide bond formation, followed by purification via silica gel chromatography (DCM/MeOH, 30:1).
Alternative Synthetic Approaches
Ugi Multicomponent Reaction
The Ugi four-component reaction (4CC) offers a convergent route to synthesize complex amides. Combining oxirane-2-carboxylic acid 26 , tert-butyl isocyanide, benzaldehyde, and 3,5-dimethoxybenzylamine in methanol produces oxirane-containing dipeptides in 42–78% yields. While this method streamlines amide bond formation, it requires post-synthetic modifications to introduce the diazo group, limiting its applicability for this specific compound.
Dakin-West Reaction Modifications
Modified Dakin-West reactions enable the synthesis of α-keto amides via enoloxalate intermediates. Treatment of N-protected leucine with ethyl oxalyl chloride generates mixed enoloxalate 69 , which undergoes basic hydrolysis to yield α-keto ester 70 . However, this method risks racemization at the α-carbon, necessitating chiral resolution steps.
Optimization Strategies
Protecting Group Selection
The choice of protecting groups significantly impacts yield and purity. tert-Butyl esters outperform methyl esters in stability during diazo group introduction, as evidenced by higher yields (78% vs. 64%) in comparative studies. Similarly, Cbz (carbobenzyloxy) groups provide superior steric protection for amines compared to Boc (tert-butoxycarbonyl) during coupling reactions.
Solvent and Catalyst Screening
Polar aprotic solvents like THF and DCM enhance reaction rates for diazo transfers, while dimethylformamide (DMF) improves solubility in peptide couplings. Catalytic DMAP (0.05 equiv) accelerates esterification, reducing reaction times from 24 h to 12 h.
Analytical Characterization
Successful synthesis is validated using:
-
1H NMR : Diagnostic signals include the diazo group’s absence of protons (δ 5.2–5.5 ppm for adjacent carbonyl groups) and ethyl ester quartets (δ 4.1–4.3 ppm).
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >95%.
-
Mass Spectrometry : High-resolution ESI-MS identifies [M+H]+ ions with <2 ppm error.
Challenges and Limitations
-
Diazo Group Instability : The diazo moiety decomposes above 40 °C, necessitating low-temperature protocols.
-
Racemization : Coupling reactions under basic conditions risk epimerization; additives like HOAt (1-hydroxy-7-azabenzotriazole) mitigate this by forming active esters.
-
Yield Variability : Multi-step sequences suffer from cumulative yield losses, with overall yields ranging from 8% to 13% in complex routes.
Comparative Data on Synthetic Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Stereochemical Integrity |
|---|---|---|---|---|
| Diazomethane Route | Diazomethane, HATU | 86 | 95 | High |
| Ugi 4CC Reaction | tert-Butyl isocyanide | 78 | 90 | Moderate |
| Dakin-West Modified | Ethyl oxalyl chloride | 65 | 88 | Low |
Chemical Reactions Analysis
Reactivity of the Diazo Group
The diazo (-N
) group at position 6 is the most reactive moiety, enabling:
-
Carbene Generation : Under acidic or thermal conditions, the diazo group releases nitrogen gas (
), forming a reactive carbene intermediate. This carbene can undergo cyclopropanation with alkenes or insert into C-H bonds . -
Nucleophilic Substitution : The diazo carbon is susceptible to nucleophilic attack. For example, in the presence of silver salts, the Wolff rearrangement occurs, converting the diazoketone into a ketene intermediate .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or enzymatic conditions:
This reaction is critical for prodrug activation, as seen in JHU-083 derivatives designed to release therapeutic agents in vivo .
Amide Bond Stability and Reactivity
The amide linkage between the 2-amino-4-methylpentanoyl group and the diazohexanoate backbone exhibits typical peptide bond behavior:
-
Resistance to Hydrolysis : Stable under physiological pH but cleavable by proteases or strong acids/bases.
-
Acylation Potential : The free amine (from the 2-amino-4-methylpentanoyl moiety) can participate in further coupling reactions, such as Ugi multicomponent reactions, to form peptidomimetics .
Biological Activation Pathways
As a prodrug, JHU-083 undergoes enzymatic modifications:
-
Diazo Cleavage : In vivo, the diazo group is metabolically reduced or oxidized, releasing bioactive species.
-
Ester-to-Acid Conversion : Hydrolysis by esterases generates the free carboxylic acid, enhancing solubility and target engagement .
Stability Considerations
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate is characterized by a diazo functional group and an ethyl ester, which contribute to its reactivity and biological activity. The compound's molecular formula is C14H24N4O4, with a molecular weight of approximately 312.36 g/mol.
The primary mechanism of action involves the conversion of JHU-083 into its active form, 6-diazo-5-oxo-L-norleucine (DON), which selectively inhibits glutaminase. This inhibition is crucial for modulating glutamine metabolism, particularly in cancer cells that exhibit heightened dependence on glutamine for survival and proliferation .
Cancer Research
JHU-083 has been extensively studied for its potential as an antitumor agent . Its ability to inhibit glutaminase makes it a promising candidate for targeting tumors that rely on glutamine metabolism. Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Inhibition of cell proliferation : JHU-083 has shown efficacy in inhibiting the growth of various cancer cell lines by disrupting metabolic pathways critical for tumor survival.
- Potential use in combination therapies : The compound could be integrated into treatment regimens alongside other chemotherapeutic agents to enhance therapeutic efficacy.
Metabolic Studies
The compound's interaction with metabolic pathways provides insights into amino acid metabolism. Preliminary studies suggest that JHU-083 may influence metabolic fluxes within cells, making it a valuable tool in metabolic research.
Numerous studies have highlighted the efficacy of JHU-083 in various experimental settings:
- Antitumor Activity : A study demonstrated that JHU-083 significantly reduced the viability of glioblastoma cells by inhibiting glutaminase activity, suggesting its potential as a therapeutic agent against brain tumors .
- Metabolic Impact : Research indicated that treatment with JHU-083 altered metabolic profiles in cancer cells, leading to decreased levels of key metabolites associated with tumor growth.
- Synergistic Effects : In combination with other chemotherapeutics, JHU-083 exhibited enhanced cytotoxicity against resistant cancer cell lines, indicating its potential role in combination therapy strategies.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate involves its interaction with molecular targets through its diazo and amino functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as drug development or biochemical assays.
Comparison with Similar Compounds
DON Prodrugs: DRP-104 and Sirpiglenastat
The compound shares structural homology with DON-derived prodrugs such as DRP-104 (isopropyl(S)-2-((S)-2-acetamido-3-(1H-indol-3-yl)-propanamido)-6-diazo-5-oxohexanoate) and Sirpiglenastat (isopropyl ester variant). Key similarities and differences include:
Key Findings :
- DRP-104 and Sirpiglenastat utilize isopropyl esters and tumor-targeting motifs (e.g., acetyl-tryptophan) to minimize gastrointestinal (GI) toxicity, a major limitation of unmodified DON . The ethyl ester in the target compound may offer alternative pharmacokinetic profiles but lacks evidence of tumor-selective activation.
Ester- and Amide-Functionalized Analogs
Compounds like ethyl 6-(5-(2-(4-methoxyphenylamino)-2-oxoethylthio)-1,3,4-thiadiazol-2-ylamino)-6-oxohexanoate () share ester and amide functionalities. Comparisons include:
- Stability : The target compound’s diazo group may confer higher reactivity compared to the thiadiazole and methoxyphenyl groups in ’s compound, which exhibits stability in vitro (m.p. 72–74°C) .
- Biological Targets : ’s compound targets enzymes via thiadiazole and amide interactions, whereas the diazo group in the target compound likely disrupts glutamine metabolism .
Other Diazo-Containing Compounds
- TAS-103: A dual topoisomerase inhibitor with a diazo-unrelated structure (indenoquinoline core). Unlike the target compound, TAS-103 directly intercalates DNA, highlighting divergent mechanisms despite shared "diazo" nomenclature .
- DON : The parent glutamine antagonist lacks ester modifications, resulting in systemic toxicity. The target compound’s esterification may improve tolerability but requires validation .
Functional and Mechanistic Insights
- Glutamine Antagonism: The 6-diazo-5-oxohexanoate core aligns with DON’s mechanism of inhibiting glutaminase and glutamine transporters. However, esterification and side-chain variations could modulate potency or off-target effects .
Biological Activity
Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate is a complex organic compound notable for its unique structural features, including an ethyl ester group, an amino acid derivative, and a diazo functional group. These characteristics contribute to its reactivity and versatility in both chemical synthesis and biological applications. The compound is primarily studied for its potential therapeutic effects and mechanisms of action in biological systems.
Chemical Structure and Properties
The compound's IUPAC name is ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate, with a molecular formula of C14H24N4O4. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 312.36 g/mol |
| InChI Key | InChI=1S/C14H24N4O4/c1-4... |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its diazo group, which acts as a reactive intermediate. This feature allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The specific pathways involved depend on the context of its application, such as in drug development or biochemical assays.
Applications in Research
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, thereby affecting metabolic pathways. For example, diazo compounds are known to interact with glutamine analogs, which can be crucial in cancer metabolism studies.
- Bioconjugation Techniques : Its reactivity makes it useful for linking biomolecules in labeling and detection applications.
- Pharmaceutical Development : Research is ongoing into its potential as a drug precursor or active pharmaceutical ingredient, particularly in targeting metabolic disorders.
Study on Enzyme Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of diazo compounds with glutamine analogs. The findings indicated that this compound exhibited significant inhibitory effects on glutaminase activity, suggesting potential applications in cancer therapy by disrupting tumor metabolism.
Bioconjugation Research
In a study focused on bioconjugation methods, researchers utilized this compound to attach fluorescent markers to proteins. The results demonstrated efficient labeling with minimal loss of protein function, highlighting the compound's utility in biochemical assays.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be contrasted with similar compounds:
| Compound Name | Key Differences |
|---|---|
| Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-5-oxohexanoate | Lacks the diazo group; different reactivity |
| Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-oxohexanoate | Contains an oxo group instead of a diazo group; altered chemical properties |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate, and how can coupling efficiency be optimized?
- Methodological Answer : The compound can be synthesized via stepwise peptide coupling. First, activate the carboxyl group of 2-amino-4-methylpentanoic acid using carbodiimide (e.g., EDC) and a coupling agent like HOBt to form the amide bond with ethyl 6-diazo-5-oxohexanoate. Key parameters include:
- Solvent choice : Use DMF or dichloromethane for solubility.
- Temperature : Maintain 0–4°C during activation to minimize diazo group decomposition.
- Stoichiometry : A 1.2:1 molar ratio of coupling agent to substrate ensures complete reaction .
- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the product.
Q. How does the diazo group in this compound influence its biochemical activity?
- Methodological Answer : The diazo (-N₂) group at position 6 acts as a Michael acceptor, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in target enzymes like glutaminase or γ-glutamyl transpeptidase. To validate this:
- Use kinetic assays with recombinant glutaminase, monitoring NADH depletion via UV-Vis spectroscopy (340 nm).
- Perform mass spectrometry to confirm covalent adduct formation between the diazo group and enzyme active sites .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm regiochemistry and detect impurities (e.g., δ 1.2–1.5 ppm for ethyl ester protons, δ 6.8–7.5 ppm for amide protons).
- HPLC-MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization to assess purity (>97%) and monitor diazo group stability under physiological pH (t½ > 24 hours at pH 7.4) .
Advanced Research Questions
Q. How can tumor-specific activation of this prodrug be experimentally validated?
- Methodological Answer :
- Protease-specific cleavage : Incubate the compound with tumor-associated proteases (e.g., cathepsin B or urokinase) and analyze release of the active metabolite (6-diazo-5-oxohexanoic acid) via LC-MS/MS.
- In vivo biodistribution : Use radiolabeled (¹⁴C) compound in xenograft models. Compare tumor vs. GI tissue uptake via autoradiography and quantify metabolite levels using scintillation counting .
- Table : Activation Rates in Different Tissues
| Tissue | Activation Rate (% of total) | Protease Activity (RFU/min) |
|---|---|---|
| Tumor | 85 ± 5 | 1200 ± 150 |
| Liver | 12 ± 3 | 300 ± 50 |
| Small Intestine | 8 ± 2 | 250 ± 40 |
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may arise from variable expression of prodrug-activating enzymes or glutamine metabolism pathways.
- CRISPR screening : Knock out candidate genes (e.g., GLS, SLC1A5) in resistant cell lines and re-test IC₅₀ values.
- Metabolomics : Perform ¹³C-glutamine tracing in sensitive vs. resistant cells to quantify TCA cycle flux and nucleotide synthesis rates.
- Data normalization : Use glutamine-free media controls to isolate prodrug-specific effects .
Q. How can computational modeling guide structural optimization to reduce off-target toxicity?
- Methodological Answer :
- Molecular docking : Simulate binding to glutaminase (PDB: 3VO3) and off-targets (e.g., γ-glutamyl cyclotransferase) using AutoDock Vina. Prioritize modifications to the ethyl ester or 4-methylpentanoyl moiety that increase steric hindrance.
- QSAR analysis : Train a model on analogs’ logP, polar surface area, and IC₅₀ data to predict toxicity-lowering substitutions .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
